![molecular formula C18H17ClN2OS B2783563 [3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 478031-84-4](/img/structure/B2783563.png)
[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol
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Overview
Description
“[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol” is a chemical compound with the molecular formula C18H17ClN2OS and a molecular weight of 344.86. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is confirmed using various techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data . These techniques help to verify the presence of the imidazole ring and other functional groups in the molecule.Scientific Research Applications
[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol has been widely used in scientific research, particularly in the field of drug discovery and development. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds, including antibiotics, anti-inflammatory drugs, and antifungals. It has also been used in the synthesis of vitamins and other nutraceuticals. In addition, this compound has been used in the synthesis of a variety of organic compounds, including dyes, fragrances, and other compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The advantages of using [3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol in lab experiments include its availability, low cost, and ease of use. Additionally, it is a versatile compound that can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively toxic compound, and should be handled with caution. Additionally, it is not as stable as some other compounds, and may degrade over time.
Future Directions
The potential future directions for [3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol include its use in the development of new drugs and other compounds. Additionally, further research into its mechanism of action and biochemical and physiological effects may lead to new therapeutic applications. Additionally, this compound may be used as an intermediate in the synthesis of a variety of other compounds, such as vitamins and other nutraceuticals. Finally, further research into its stability and toxicity may lead to improved safety protocols for its use in lab experiments.
Synthesis Methods
[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol is synthesized via a process known as the Mitsunobu reaction, which is a method for the regioselective formation of an ester from an alcohol and an acid. This reaction is catalyzed by a phosphine-containing base, such as triphenylphosphine, and requires a stoichiometric amount of an oxidizing agent, such as diisopropyl azodicarboxylate. The reaction involves the formation of an intermediate ester, which is then hydrolyzed to form the desired product. The synthesis of this compound is typically performed in a two-step process, in which the first step involves the reaction of 4-chlorobenzaldehyde with 2-methylthio-1-imidazole in the presence of triphenylphosphine and diisopropyl azodicarboxylate. The second step involves the reaction of the resulting intermediate with benzyl alcohol to form the desired product.
properties
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVBEKSZVSERGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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